molecular formula C23H22N2O4S B2367012 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034310-40-0

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2367012
CAS RN: 2034310-40-0
M. Wt: 422.5
InChI Key: RUIZFDPGARLXJF-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds derived from structural analogs of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide for potential therapeutic applications. For example, the synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity in preclinical models (Abu‐Hashem et al., 2020).

Chemical Reactions and Synthesis Routes

Another area of research involves investigating the reactions of related compounds with various amines to generate novel cyclic phosphonic analogues of chromone. Such studies contribute to expanding the library of synthetic methods and potentially useful intermediates for further pharmaceutical development (Budzisz Elż & Pastuszko Slawomir, 1999).

Antimicrobial and Antitumor Activities

Some derivatives have been evaluated for their cytotoxic effects and alkylating properties, showing promise as antitumor agents. The structure-activity relationships of these compounds were assessed, demonstrating their potential for further exploration in cancer treatment (Budzisz et al., 2003).

Biological Activities

There has also been interest in thiophene-3-carboxamide derivatives for their antibacterial and antifungal activities. Such studies highlight the broader implications of these compounds beyond their initial scope, potentially leading to new antimicrobial agents (Vasu et al., 2003).

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-25(2)18(17-13-30-20-10-5-4-8-15(17)20)12-24-22(26)16-11-14-7-6-9-19(28-3)21(14)29-23(16)27/h4-11,13,18H,12H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIZFDPGARLXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O)C3=CSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.